Regioselective Synthesis: 6.25-Fold Higher Yield of 2-Amino-4-methoxy vs. 4-Amino-2-methoxy Isomer Under Sodium Amide/Liquid Ammonia Conditions
In the substitution reaction of 2,4-dimethoxypyrimidine with sodium amide in liquid ammonia, 2-amino-4-methoxypyrimidine (VII) was obtained in 65% yield alongside only 10.4% of the regioisomeric 4-amino-2-methoxypyrimidine (VIII) [1]. This 6.25-fold selectivity advantage under identical reaction conditions demonstrates that the 2-amino-4-methoxy regioisomer is kinetically and thermodynamically favored, providing a synthetic route with significantly higher efficiency for the desired isomer.
| Evidence Dimension | Isolated yield from identical reaction of 2,4-dimethoxypyrimidine with NaNH₂/NH₃(liq) |
|---|---|
| Target Compound Data | 65% yield (2-amino-4-methoxypyrimidine, VII) |
| Comparator Or Baseline | 10.4% yield (4-amino-2-methoxypyrimidine, VIII, regioisomer) |
| Quantified Difference | 6.25-fold preferential formation of 2-amino-4-methoxy isomer |
| Conditions | Sodium amide in liquid ammonia; product isolated after workup; yields determined by gravimetric analysis |
Why This Matters
For procurement of a specific regioisomer as a synthetic intermediate, this 65% vs. 10.4% yield differential quantifies the substantial waste reduction and cost advantage of targeting the 2-amino-4-methoxy isomer directly rather than relying on downstream regioisomer separation.
- [1] Yakugaku Zasshi (1962), 82(7), 1035–1038. Substitution reaction yields: 2-amino-4-methoxypyrimidine (VII) 65%, 2-methoxy-4-aminopyrimidine (VIII) 10.4%. View Source
